9-oxo-9-oxime-Fluorene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-oxo-9-oxime-Fluorene-4-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of both oxo and oxime functional groups attached to the fluorene core. This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of 9-oxo-9-oxime-Fluorene-4-carboxylic acid involves several steps, starting from fluorene. The oxime group is then introduced through a reaction with hydroxylamine, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
9-oxo-9-oxime-Fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-oxo-9-oxime-Fluorene-4-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Wirkmechanismus
The mechanism of action of 9-oxo-9-oxime-Fluorene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with target molecules, influencing their activity and function. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s effects. Detailed studies on the exact pathways and molecular targets are still ongoing .
Vergleich Mit ähnlichen Verbindungen
9-oxo-9-oxime-Fluorene-4-carboxylic acid can be compared with other fluorene derivatives, such as:
9-Fluorenone-4-carboxylic acid: Lacks the oxime group, resulting in different chemical reactivity and applications.
9-Fluorenone: A simpler structure with only the oxo group, used in various organic synthesis reactions.
Fluorene-4-carboxylic acid: Contains only the carboxylic acid group, with distinct properties and uses.
The presence of both oxo and oxime groups in this compound makes it unique, offering a combination of reactivity and functionality not found in its simpler counterparts.
Eigenschaften
Molekularformel |
C14H9NO3 |
---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
(9Z)-9-hydroxyiminofluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c16-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15-18/h1-7,18H,(H,16,17)/b15-13- |
InChI-Schlüssel |
IHSOXTPEDUKGBD-SQFISAMPSA-N |
Isomerische SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N\O)C=CC=C3C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.